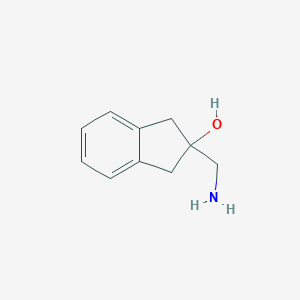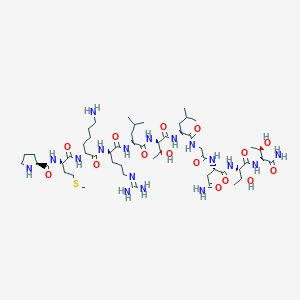
Pmkrltlgntt-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pmkrltlgntt-NH2 is a peptide that has been gaining attention in the scientific community due to its potential applications in research. This peptide is synthesized using a unique method and has been shown to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Pmkrltlgntt-NH2 is not fully understood. However, it has been shown to activate the G protein-coupled receptor (GPCR) GPR54. This receptor is involved in the regulation of a variety of physiological processes, including reproduction, growth, and energy homeostasis. Activation of GPR54 by Pmkrltlgntt-NH2 has been shown to increase intracellular calcium levels and activate downstream signaling pathways.
Biochemische Und Physiologische Effekte
Pmkrltlgntt-NH2 has been shown to have significant biochemical and physiological effects. It has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. Additionally, it has been shown to regulate the release of hormones involved in reproductive function. These effects make it a potential candidate for the development of new pain medications and treatments for reproductive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pmkrltlgntt-NH2 in lab experiments is its specificity for the GPR54 receptor. This allows for precise modulation of downstream signaling pathways. However, one limitation is the cost and time required for synthesis. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research involving Pmkrltlgntt-NH2. One direction is the development of new pain medications based on its ability to modulate the activity of nociceptive neurons. Another direction is the investigation of its role in regulating reproductive function and the development of treatments for reproductive disorders. Additionally, further research is needed to fully understand the mechanism of action and downstream signaling pathways activated by Pmkrltlgntt-NH2.
Synthesemethoden
Pmkrltlgntt-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the addition of amino acids to a growing peptide chain, one at a time, until the desired peptide is synthesized. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent to form a peptide bond with the next amino acid in the sequence. The process is repeated until the desired peptide is synthesized.
Wissenschaftliche Forschungsanwendungen
Pmkrltlgntt-NH2 has been shown to have potential applications in scientific research. It has been used in studies to investigate the effects of neuropeptides on the nervous system. Specifically, Pmkrltlgntt-NH2 has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. This makes it a potential candidate for the development of new pain medications.
Eigenschaften
CAS-Nummer |
137051-72-0 |
|---|---|
Produktname |
Pmkrltlgntt-NH2 |
Molekularformel |
C52H95N17O15S |
Molekulargewicht |
1230.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1 |
InChI-Schlüssel |
REBDZYDHBOZQIZ-FCLOLONZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Sequenz |
PMKRLTLGNTT |
Synonyme |
peptide 8A PMKRLTLGNTT-NH2 preprorenin (63-73) Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



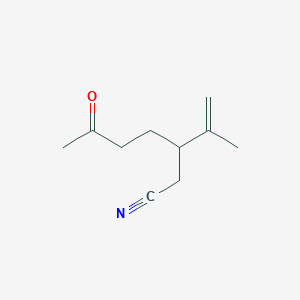
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
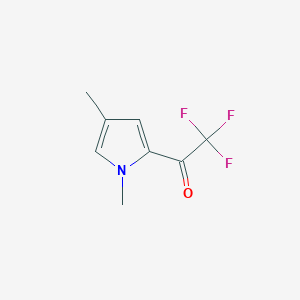

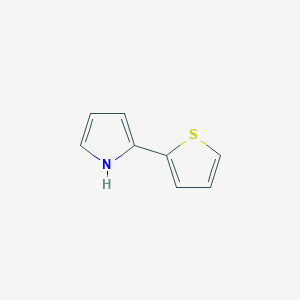
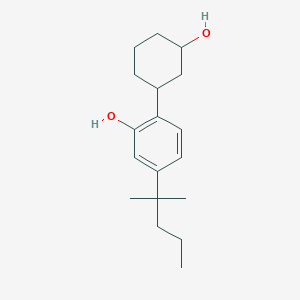
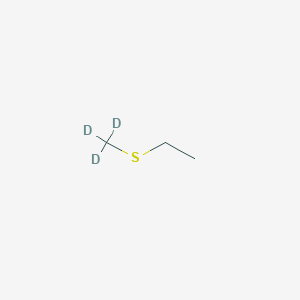
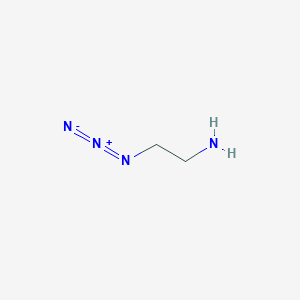

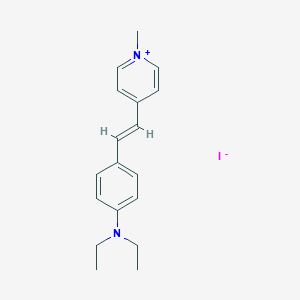
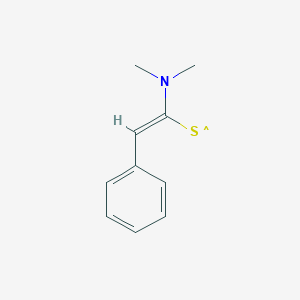
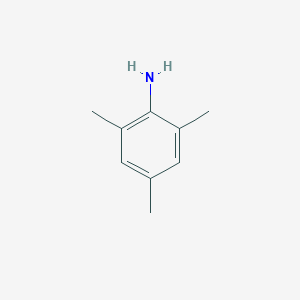
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
